N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopropanecarboxamide group attached to a piperidine ring, which is further substituted with an oxolan-2-ylmethyl group. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via nucleophilic substitution reactions, where the piperidine ring is reacted with oxolan-2-ylmethyl halides in the presence of a base.
Attachment of the Cyclopropanecarboxamide Group: The final step involves the formation of the cyclopropanecarboxamide group through the reaction of the substituted piperidine with cyclopropanecarboxylic acid derivatives under amide coupling conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the oxolan-2-ylmethyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide: This compound has the oxolan group attached at a different position.
N-{1-[(tetrahydrofuran-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide: This compound has a tetrahydrofuran group instead of an oxolan group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxolan-2-ylmethyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H24N2O2 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-[1-(oxolan-2-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H24N2O2/c17-14(11-5-6-11)15-12-3-1-7-16(9-12)10-13-4-2-8-18-13/h11-13H,1-10H2,(H,15,17) |
InChI Key |
WGTJLYUHICMSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2CCCO2)NC(=O)C3CC3 |
Origin of Product |
United States |
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